2-(2,4-Dimethylphenyl)-5-fluorobenzoic acid
CAS No.: 1183281-90-4
Cat. No.: VC11747840
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183281-90-4 |
|---|---|
| Molecular Formula | C15H13FO2 |
| Molecular Weight | 244.26 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenyl)-5-fluorobenzoic acid |
| Standard InChI | InChI=1S/C15H13FO2/c1-9-3-5-12(10(2)7-9)13-6-4-11(16)8-14(13)15(17)18/h3-8H,1-2H3,(H,17,18) |
| Standard InChI Key | FKAHVNFJWGOBPA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(2,4-Dimethylphenyl)-5-fluorobenzoic acid is C₁₅H₁₃FO₂, with a molecular weight of 244.26 g/mol. The structure comprises two aromatic rings: a benzoic acid ring (with a carboxylic acid group at position 1, fluorine at position 5) and a 2,4-dimethylphenyl group attached at position 2 of the benzoic acid ring. Key structural features include:
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Fluorine Atom: Enhances electronegativity and metabolic stability, often influencing binding interactions in biological systems.
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Methyl Groups: The 2,4-dimethyl substitution on the phenyl ring increases hydrophobicity, potentially improving membrane permeability.
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Carboxylic Acid Group: Provides a site for salt formation, hydrogen bonding, and derivatization into esters or amides.
The compound’s geometry has been predicted using computational models, with bond angles and lengths consistent with aromatic systems. Density functional theory (DFT) calculations suggest a planar configuration for the benzoic acid ring, while the 2,4-dimethylphenyl group introduces slight steric hindrance, affecting crystallinity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2,4-Dimethylphenyl)-5-fluorobenzoic acid can be achieved through two primary routes, leveraging methodologies from patented fluorination and coupling reactions :
Route 1: Friedel-Crafts Acylation
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Acyl Chloride Formation: 5-Fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Friedel-Crafts Reaction: The acyl chloride reacts with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(2,4-dimethylphenyl)-5-fluorobenzoyl chloride.
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Hydrolysis: The benzoyl chloride intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Reaction Conditions:
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Temperature: 80–120°C
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Solvent: Dichloromethane or nitrobenzene
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Yield: ~60–70% (optimized via controlled addition of catalyst) .
Route 2: Suzuki-Miyaura Coupling
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Boronated Intermediate: 5-Fluoro-2-iodobenzoic acid is reacted with bis(pinacolato)diboron to form a boronate ester.
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Cross-Coupling: The boronate ester couples with 2,4-dimethylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a tetrahydrofuran (THF)/water mixture.
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Acid Workup: The product is isolated via acidification and recrystallization.
Advantages: Higher regioselectivity and milder conditions compared to Friedel-Crafts .
Physicochemical Properties
Experimental and predicted properties of 2-(2,4-Dimethylphenyl)-5-fluorobenzoic acid are summarized below:
| Property | Value/Description |
|---|---|
| Melting Point | 182–185°C (predicted differential scanning calorimetry) |
| Solubility | Slightly soluble in water (0.2 mg/mL at 25°C); soluble in DMSO, ethanol |
| LogP (Octanol-Water) | 3.1 (indicative of moderate lipophilicity) |
| pKa | 4.2 (carboxylic acid group) |
| UV-Vis λmax | 268 nm (in methanol) |
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.98 (s, 1H, Ar-H), 2.35 (s, 6H, CH₃).
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¹³C NMR: δ 167.8 (COOH), 162.5 (C-F), 138.2–115.6 (aromatic carbons), 21.3 (CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1230 cm⁻¹ (C-F).
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